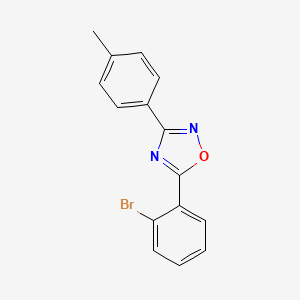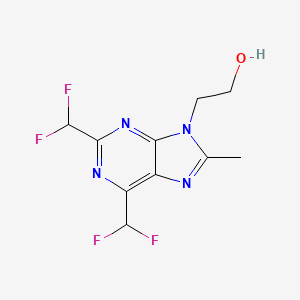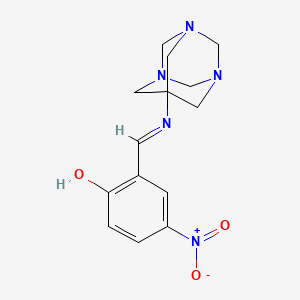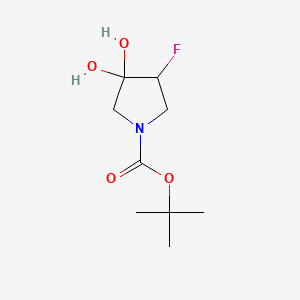
5-(2-Bromophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-溴苯基)-3-(4-甲基苯基)-1,2,4-恶二唑是一种属于恶二唑家族的杂环化合物。这类化合物以其多种生物活性而闻名,常用于药物化学中的药物设计和开发。结构中溴和甲基的存在会影响化合物的反应性和生物学特性。
准备方法
合成路线和反应条件
5-(2-溴苯基)-3-(4-甲基苯基)-1,2,4-恶二唑的合成通常涉及适当前体的环化。一种常见的方法是 2-溴苯甲酰肼与 4-甲基苯甲酰氯在碱(如三乙胺)存在下的反应。反应通常在室温下使用二氯甲烷等有机溶剂进行。生成的中间体经过环化形成恶二唑环。
工业生产方法
该化合物的工业生产方法可能涉及类似的合成路线,但规模更大。使用连续流反应器和自动化系统可以提高合成的效率和产率。此外,还采用重结晶和色谱等纯化技术来获得高纯度的目标产物。
化学反应分析
反应类型
5-(2-溴苯基)-3-(4-甲基苯基)-1,2,4-恶二唑可以进行多种化学反应,包括:
取代反应: 在适当条件下,溴原子可以被其他亲核试剂(如胺或硫醇)取代。
氧化和还原: 该化合物可以根据所用试剂和条件氧化或还原成不同的衍生物。
环化反应: 恶二唑环可以参与环化反应形成更复杂的结构。
常用试剂和条件
取代反应: 胺或硫醇等亲核试剂,乙醇或乙腈等溶剂,以及钯或铜等催化剂。
氧化和还原: 高锰酸钾等氧化剂或硼氢化钠等还原剂。
环化反应: 氢氧化钠等碱或硫酸等酸,以及甲苯或二氯甲烷等溶剂。
主要生成产物
取代反应: 取代衍生物,不同的官能团取代溴原子。
氧化和还原: 化合物的氧化或还原形式,官能团发生改变。
环化反应: 更复杂的杂环化合物,带有额外的环。
科学研究应用
5-(2-溴苯基)-3-(4-甲基苯基)-1,2,4-恶二唑在科学研究中有多种应用,包括:
药物化学: 用作设计具有潜在抗炎、抗菌和抗癌活性的新药的支架。
材料科学: 由于其独特的电子特性,它被用于开发有机发光二极管 (OLED) 和其他电子材料。
生物学研究: 对其与酶和受体等生物靶标的相互作用进行了研究,以了解其作用机制和潜在的治疗用途。
作用机制
5-(2-溴苯基)-3-(4-甲基苯基)-1,2,4-恶二唑的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。该化合物可以与这些靶标结合并调节其活性,从而导致各种生物效应。溴和甲基的存在会影响化合物对其靶标的结合亲和力和选择性。
相似化合物的比较
类似化合物
5-苯基-3-(4-甲基苯基)-1,2,4-恶二唑: 缺少溴原子,这会影响其反应性和生物学特性。
5-(2-氯苯基)-3-(4-甲基苯基)-1,2,4-恶二唑: 含有氯原子而不是溴原子,导致不同的化学和生物行为。
5-(2-溴苯基)-3-苯基-1,2,4-恶二唑: 缺少甲基,这会影响其电子特性以及与生物靶标的相互作用。
独特性
5-(2-溴苯基)-3-(4-甲基苯基)-1,2,4-恶二唑的独特性在于同时存在溴和甲基,这可以增强其反应性和生物活性。这些取代基还可以影响化合物的电子特性,使其适用于药物化学和材料科学中的各种应用。
属性
分子式 |
C15H11BrN2O |
|---|---|
分子量 |
315.16 g/mol |
IUPAC 名称 |
5-(2-bromophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H11BrN2O/c1-10-6-8-11(9-7-10)14-17-15(19-18-14)12-4-2-3-5-13(12)16/h2-9H,1H3 |
InChI 键 |
IJJVPMHKKLHRRK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B12452151.png)
![[4-(2,3-Dimethylphenyl)piperazin-1-yl][1-(4-ethoxybenzyl)piperidin-4-yl]methanone](/img/structure/B12452154.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B12452156.png)
![1-(3-methylphenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine](/img/structure/B12452172.png)
![2-Phenoxy-N-(4-{9-[4-(2-phenoxyacetamido)phenyl]fluoren-9-YL}phenyl)acetamide](/img/structure/B12452180.png)
![(5E)-5-{[1,1'-Biphenyl]-4-ylmethylidene}-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12452183.png)



![2-[(4-chlorophenyl)sulfanyl]-N-(4,6-dimethylpyrimidin-2-yl)acetamide](/img/structure/B12452194.png)
![N-{(E)-[2-(benzyloxy)phenyl]methylidene}aniline](/img/structure/B12452198.png)

amino}cyclohexanecarboxamide](/img/structure/B12452204.png)
